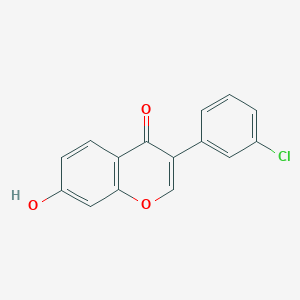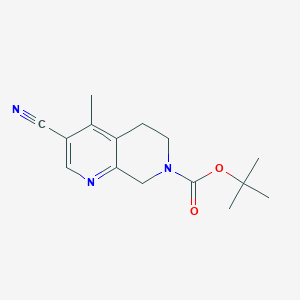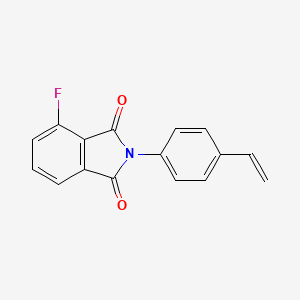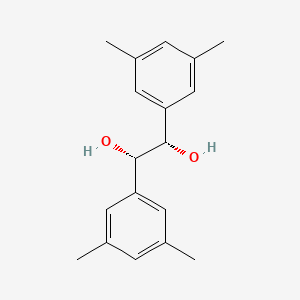
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a central ethane backbone, which is further substituted with two 3,5-dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable chiral auxiliary to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction process.
Optimization of Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
Chiral Catalysts: Used as a chiral ligand in asymmetric synthesis.
Building Block: Serves as a precursor for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol: The enantiomer of the compound with similar properties but different stereochemistry.
1,2-Diphenylethane-1,2-diol: Lacks the methyl groups on the phenyl rings, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C18H22O2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C18H22O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-20H,1-4H3/t17-,18-/m0/s1 |
Clé InChI |
RDELXTLVFMMXHO-ROUUACIJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)O)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)



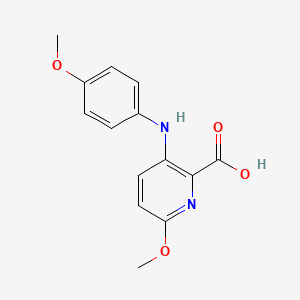
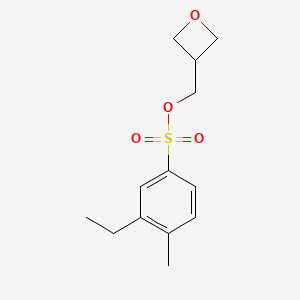



![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)
